H-Ala-Gly-Tyr-NH2 chemical structure and properties
H-Ala-Gly-Tyr-NH2 chemical structure and properties
An In-Depth Technical Guide to H-Ala-Gly-Tyr-NH2: Structure, Properties, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tripeptide amide H-Ala-Gly-Tyr-NH2 (Alaninyl-glycyl-tyrosinamide). While not extensively characterized in dedicated literature, its structure serves as an exemplary model for understanding fundamental peptide chemistry, synthesis, and analysis. This document delineates its chemical structure and physicochemical properties, provides detailed, field-proven protocols for its synthesis and purification via Solid-Phase Peptide Synthesis (SPPS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and outlines standard methodologies for its analytical characterization. The causality behind experimental choices is emphasized throughout, offering researchers a robust framework for working with this and other simple peptides.
Introduction to H-Ala-Gly-Tyr-NH2
H-Ala-Gly-Tyr-NH2 is a tripeptide composed of the amino acids L-Alanine, Glycine, and L-Tyrosine, with a C-terminal amide group. Peptides are polymers of amino acids linked by amide (peptide) bonds. The specific sequence and modifications of terminal groups dictate the peptide's overall properties and function.
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N-Terminus (H-): The free amino group of the Alanine residue, which is protonated (-NH3+) at physiological pH.
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Peptide Backbone: The repeating sequence of N-Cα-C atoms, formed by peptide bonds between Alanine and Glycine, and Glycine and Tyrosine.
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C-Terminus (-NH2): A primary amide group, replacing the typical carboxyl group. This modification is critical as it removes a negative charge at neutral pH, significantly altering the peptide's isoelectric point and potential for hydrogen bonding.
The study of simple peptides like H-Ala-Gly-Tyr-NH2 is foundational in biochemistry and drug discovery. They serve as model compounds for developing and validating analytical techniques, act as fragments for studying protein-protein interactions, and can be used as scaffolds for creating more complex, biologically active molecules.
Molecular Structure and Physicochemical Properties
Chemical Structure
The structure of H-Ala-Gly-Tyr-NH2 is defined by the sequence of its constituent amino acids linked by peptide bonds. Alanine provides a small, nonpolar methyl side chain, Glycine offers maximal conformational flexibility due to its single hydrogen atom side chain, and Tyrosine contributes a bulky, aromatic, and weakly acidic phenolic side chain.[1]
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of H-Ala-Gly-Tyr-NH2.
Experimental Protocol: SPPS
Objective: To synthesize H-Ala-Gly-Tyr-NH2 on a Rink Amide resin.
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Resin Preparation: Swell Rink Amide MBHA resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
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Causality: Rink Amide resin is chosen because its linker is cleaved under strong acid to directly yield a C-terminal amide. [2]Swelling the resin exposes the reactive sites.
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First Amino Acid Coupling (Tyrosine):
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a. Prepare the coupling solution: Dissolve Fmoc-Tyr(tBu)-OH (0.4 mmol), HBTU (0.39 mmol), and DIPEA (0.8 mmol) in DMF.
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b. Add the solution to the resin and agitate for 2 hours.
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Causality: HBTU is a coupling agent that activates the carboxylic acid of the incoming amino acid to form a reactive ester, facilitating amide bond formation. DIPEA is a non-nucleophilic base required for the activation. The Tyrosine side chain is protected with a tert-Butyl (tBu) group to prevent side reactions.
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Washing: Drain the vessel and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove all excess reagents.
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Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 10 minutes. Drain and repeat once.
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Causality: Piperidine is a secondary amine base that cleaves the base-labile Fmoc protecting group, exposing the N-terminal amine for the next coupling step.
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Washing: Wash the resin with DMF (5x) to remove all traces of piperidine.
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Iterative Cycles: Repeat steps 2-5 for Fmoc-Gly-OH and then for Fmoc-Ala-OH.
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Final Cleavage and Deprotection:
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a. After the final wash, dry the resin under vacuum.
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b. Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
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c. Add the cocktail to the resin and agitate for 2-3 hours.
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Causality: TFA is a strong acid that cleaves the peptide from the resin and simultaneously removes the acid-labile side-chain protecting group (tBu on Tyrosine). TIS and water act as scavengers to trap reactive cations generated during cleavage, preventing side reactions.
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Product Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
Protocol: Purification by RP-HPLC
Objective: To purify the crude peptide to >95% purity.
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Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 10% Acetonitrile/Water).
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System Setup:
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Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).
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Mobile Phase A: 0.1% TFA in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
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Causality: RP-HPLC separates molecules based on hydrophobicity. The C18 stationary phase is nonpolar. The peptide binds in low organic solvent and elutes as the concentration of the organic solvent (ACN) increases. TFA is an ion-pairing agent that sharpens peaks by forming neutral ion pairs with charged groups on the peptide.
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Gradient Elution:
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Flow Rate: 1 mL/min (analytical) or 10 mL/min (semi-preparative).
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Gradient: A linear gradient, for example, from 5% B to 65% B over 30 minutes.
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Detection: UV absorbance at 220 nm (peptide backbone) and 280 nm (Tyrosine side chain).
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Fraction Collection: Collect fractions corresponding to the main peak.
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Lyophilization: Pool the pure fractions, freeze, and lyophilize to obtain the final product as a fluffy white powder.
Analytical Characterization
Post-purification, the identity and purity of the peptide must be confirmed.
Purity and Identity Verification
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Analytical RP-HPLC:
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Protocol: Inject a small amount of the purified product onto an analytical C18 column using a fast gradient (e.g., 5-95% B over 15 minutes).
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Interpretation: Purity is determined by integrating the area of the product peak relative to the total area of all peaks at 220 nm. The goal is typically ≥95% purity.
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Mass Spectrometry (MS):
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Protocol: Analyze the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS).
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Interpretation: The resulting spectrum should show a major peak corresponding to the protonated molecule [M+H]⁺ at m/z 309.15. This confirms that the peptide has the correct molecular weight.
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Structural Analysis
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Circular Dichroism (CD) Spectroscopy:
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Objective: To assess the secondary structure in solution.
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Protocol:
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Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of ~0.1 mg/mL.
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Acquire a CD spectrum from ~190 to 260 nm in a 1 mm pathlength cuvette.
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Expected Outcome: As a short, flexible tripeptide, H-Ala-Gly-Tyr-NH2 is not expected to form a stable secondary structure like an α-helix or β-sheet in aqueous solution. [3]The CD spectrum will likely be dominated by a strong negative band near 200 nm, characteristic of a random coil or disordered conformation.
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Potential Applications in Research
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Analytical Standard: Due to its simple, well-defined structure, it is an ideal standard for calibrating HPLC and MS instruments and for developing new analytical methods for peptides.
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Bioconjugation Fragment: The N-terminal amine and the Tyrosine side chain can be sites for bioconjugation, allowing the peptide to be linked to other molecules like fluorescent dyes or drugs. [4]* Metabolomics Research: Small peptides and their constituent amino acids are increasingly recognized as potential biomarkers for diseases like diabetes. [5]Synthetic standards like H-Ala-Gly-Tyr-NH2 are essential for validating their presence in biological samples.
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Scaffold for Drug Design: The tripeptide can serve as a starting point for creating peptide libraries. By systematically modifying each amino acid, researchers can explore structure-activity relationships (SAR) to develop new therapeutic leads. [6]
Conclusion
H-Ala-Gly-Tyr-NH2, while a simple molecule, encapsulates the core principles and techniques central to peptide science. Its well-defined structure, composed of common amino acids, makes it an excellent tool for both pedagogical purposes and advanced research applications. The methodologies detailed in this guide for its synthesis, purification, and characterization provide a reliable and validated workflow that can be readily adapted by researchers in academia and the pharmaceutical industry.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54113898, Ala-Gly-Tyr. Available from: [Link].
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Wikipedia contributors. Amino acid. Wikipedia, The Free Encyclopedia. Available from: [Link].
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National Council of Educational Research and Training. Biomolecules. NCERT. Available from: [Link]
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NovoPro Bioscience Inc. Retatrutide (LY3437943), 99.4% purity peptide. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10371120, H-Tyr-D-Ala-Gly-Phe-Met-NH2. Available from: [Link].
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Boudko, S. P., Engel, J., & Bächinger, H. P. (2012). NH2 and acetyl-(Gly-Pro-3(S)Hyp)10-NH2 do not form a collagen triple helix. ResearchGate. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16131750. Available from: [Link].
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Wikipedia contributors. Bioconjugation. Wikipedia, The Free Encyclopedia. Available from: [Link].
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Yood, A. J., et al. (2006). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. ResearchGate. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7016071, H-Gly-Ala-Tyr-OH. Available from: [Link].
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Erdmann, K., Cheung, B. W., & Schröder, H. (2008). The structure-activity relationship of the antioxidant peptides from natural proteins. Molecules, 13(8), 2053-2067. Available from: [Link]
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Bon, R. S., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Organic Letters, 17(5), 1086-1089. Available from: [Link]
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Puzzarini, C., & Barone, V. (2023). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. The Journal of Physical Chemistry A, 127(16), 3665-3676. Available from: [Link]
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Al-Qahtani, A. A., et al. (2022). Evaluation of the fluorescent chiral derivatization reagent DBMA for targeting amino functional groups: An application in the analysis of DL-amino acids in the saliva of patients with diabetes. Arabian Journal of Chemistry, 15(9), 104052. Available from: [Link]
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Baumruk, V., et al. (2000). Characterization of alanine-rich peptides, Ac-(AAKAA)n-GY-NH2 (n = 1-4), using vibrational circular dichroism and Fourier transform infrared. Conformational determination and thermal unfolding. Journal of the American Chemical Society, 122(27), 6504-6511. Available from: [Link]
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